5-(Chloromethyl)-2-methoxypyridine
CAS No.: 101990-70-9
Cat. No.: VC20746703
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101990-70-9 |
---|---|
Molecular Formula | C7H8ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 5-(chloromethyl)-2-methoxypyridine |
Standard InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 |
Standard InChI Key | YNCJGPOTUFPVTB-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=C1)CCl |
Canonical SMILES | COC1=NC=C(C=C1)CCl |
Chemical Identity and Basic Properties
5-(Chloromethyl)-2-methoxypyridine is a substituted pyridine compound characterized by its distinctive functional groups and chemical behavior. The compound is identifiable through several parameters presented in Table 1.
Table 1: Identification and Basic Properties of 5-(Chloromethyl)-2-methoxypyridine
Property | Value |
---|---|
Chemical Name | 5-(Chloromethyl)-2-methoxypyridine |
CAS Registry Number | 101990-70-9 |
Molecular Formula | C₇H₈ClNO |
Molecular Weight | 157.6 g/mol |
Appearance | Not specified in available data |
The compound's structure features a pyridine ring backbone with two key substitutions: a methoxy group (-OCH₃) at the C-2 position and a chloromethyl group (-CH₂Cl) at the C-5 position. This arrangement confers specific reactivity patterns and potential applications in synthetic chemistry. The chloromethyl group serves as a reactive center for nucleophilic substitution reactions, making this compound valuable as a chemical intermediate .
Related Compounds
The hydrochloride salt of 5-(Chloromethyl)-2-methoxypyridine has been documented in chemical databases with CAS number 120276-36-0 and molecular formula C₇H₉Cl₂NO. The hydrochloride form has a molecular weight of 194.058 g/mol, which reflects the addition of HCl to the parent compound . This salt form likely exhibits enhanced water solubility compared to the free base, which is a common characteristic of hydrochloride derivatives of nitrogen-containing heterocycles.
Physicochemical Properties
The physicochemical properties of 5-(Chloromethyl)-2-methoxypyridine provide critical information for researchers interested in handling, storage, and reaction planning. Table 2 summarizes the available physicochemical data for this compound.
Table 2: Physicochemical Properties of 5-(Chloromethyl)-2-methoxypyridine
Property | Value | Method |
---|---|---|
Boiling Point | 236.1 ± 25.0°C (760 Torr) | Not specified |
Density | 1.173 ± 0.06 g/cm³ (20°C, 760 Torr) | Not specified |
Flash Point | 96.6 ± 23.2°C | Not specified |
pKa | 2.62 ± 0.10 | Predicted |
The compound has a relatively high boiling point (236.1°C at atmospheric pressure), which is consistent with its molecular weight and the presence of a methoxy group capable of hydrogen bonding. The density of 1.173 g/cm³ at room temperature indicates it is heavier than water, which is typical for halogenated aromatic compounds . The flash point of 96.6°C suggests moderate flammability risk, requiring standard safety precautions during handling.
Applications and Research Significance
5-(Chloromethyl)-2-methoxypyridine serves as a valuable building block in organic synthesis due to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-heteroatom bonds.
Structural Advantages
The 2-methoxy group provides an electron-donating effect that modifies the reactivity of the pyridine ring, potentially enhancing selectivity in certain reactions. Additionally, the methoxy group offers a potential site for further functionalization through dealkylation or other transformations.
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